Dimethyl 5-(5-formyl-2-furyl)isophthalate
Description
IUPAC Nomenclature and Structural Isomerism Analysis
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex aromatic compounds containing multiple functional groups. The primary IUPAC designation is dimethyl 5-(5-formylfuran-2-yl)benzene-1,3-dicarboxylate, which precisely describes the molecular architecture through systematic functional group identification. This nomenclature explicitly identifies the central benzene ring bearing two methyl ester groups at the 1,3-positions, characteristic of isophthalic acid derivatives, with a substituted furan ring attached at the 5-position of the benzene core.
The compound exhibits several notable structural features that influence its nomenclature complexity. The furan heterocycle contains an aldehyde functionality at the 5-position, creating a bifunctional aromatic system. Alternative systematic names include 1,3-benzenedicarboxylic acid, 5-(5-formyl-2-furanyl)-, dimethyl ester, which emphasizes the isophthalic acid backbone. The French nomenclature 5-(5-Formyl-2-furyl)isophtalate de diméthyle and German designation Dimethyl-5-(5-formyl-2-furyl)isophthalat demonstrate international recognition of the compound's structural significance.
Structural isomerism analysis reveals limited possibilities for constitutional isomers due to the rigid aromatic framework and defined substitution pattern. The meta-dicarboxylate arrangement on the benzene ring eliminates positional isomerism for the ester groups, while the furan ring attachment at the 5-position is structurally constrained. However, conformational isomerism becomes significant due to the rotational freedom around the carbon-carbon bond linking the furan and benzene rings. The aldehyde group orientation relative to the benzene plane can adopt various conformations, influencing molecular packing and intermolecular interactions.
The molecular structure demonstrates extended conjugation between the furan and benzene aromatic systems, which affects electronic properties and spectroscopic characteristics. This conjugated framework contributes to the compound's stability and influences its chemical reactivity patterns. The presence of both electron-withdrawing ester groups and the electron-rich furan system creates a complex electronic environment that affects nucleophilic and electrophilic substitution reactions.
Molecular Formula Validation via High-Resolution Mass Spectrometry
High-resolution mass spectrometry provides definitive molecular formula validation for this compound, confirming the empirical formula C₁₅H₁₂O₆ with a molecular weight of 288.255 atomic mass units. The monoisotopic mass determination yields a precise value of 288.063388, enabling unambiguous molecular identification through accurate mass measurement. This level of precision demonstrates the compound's purity and structural integrity, essential for subsequent synthetic applications and analytical characterization.
Properties
IUPAC Name |
dimethyl 5-(5-formylfuran-2-yl)benzene-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O6/c1-19-14(17)10-5-9(6-11(7-10)15(18)20-2)13-4-3-12(8-16)21-13/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJXHGDTDJNQEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=CC=C(O2)C=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60358317 | |
| Record name | dimethyl 5-(5-formyl-2-furyl)isophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
591226-59-4 | |
| Record name | dimethyl 5-(5-formyl-2-furyl)isophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Steps:
Esterification of Isophthalic Acid :
- Isophthalic acid is converted into dimethyl isophthalate through esterification using methanol and an acid catalyst (e.g., sulfuric acid).
- Reaction conditions: refluxing methanol under acidic conditions to achieve high yields.
Furan Ring Functionalization :
- A furan derivative, such as 5-formyl-2-furancarboxylic acid or its derivatives, is introduced via condensation reactions.
- The formyl group on the furan ring is critical for achieving the desired substitution pattern.
-
- The furan derivative is coupled with dimethyl isophthalate in the presence of a coupling agent or catalyst.
- Catalysts such as palladium complexes or acidic media are often employed to facilitate the reaction.
Oxidative Coupling Method
This method involves oxidative coupling reactions where a feedstock containing furfural derivatives undergoes transformation in the presence of an oxidizing agent and a catalyst.
Procedure :
- Starting materials include 5-hydroxymethylfurfural (HMF) or its alkyl ethers.
- Oxidation catalysts, such as vanadium or cobalt-based compounds, are used.
- Reaction medium: Aqueous or organic solvents with controlled pH.
- Oxidizing agents like oxygen or hydrogen peroxide are employed to achieve selective oxidation.
Reaction Conditions :
- Temperature: 50–80°C
- Pressure: Atmospheric or slightly elevated
- Yield: High yields are reported when reaction parameters are optimized.
Direct Formylation Method
In this approach, a pre-synthesized dimethyl isophthalate undergoes direct formylation with a furan derivative.
Key Reagents :
- Dimethyl isophthalate
- 5-formylfuran
- Acidic or basic catalysts (e.g., Lewis acids like AlCl₃)
Reaction Mechanism :
- Activation of dimethyl isophthalate by the catalyst.
- Electrophilic substitution reaction with 5-formylfuran.
- Purification through recrystallization or chromatography to isolate the product.
Advantages :
- Direct and efficient.
- Avoids multi-step synthesis of intermediates.
Catalytic Esterification Using FDCA Derivatives
A novel method involves using furandicarboxylic acid (FDCA) derivatives as starting materials, which are esterified and functionalized to produce this compound.
Steps :
- FDCA derivatives are esterified using methanol in acidic conditions.
- Functionalization with aldehyde groups occurs via selective oxidation or substitution reactions.
- Catalysts like titanium-based compounds enhance reaction efficiency.
Data Table: Reaction Conditions and Yields
| Method | Starting Materials | Catalyst/Agent | Conditions | Yield (%) |
|---|---|---|---|---|
| General Esterification | Isophthalic acid + Methanol | H₂SO₄ | Reflux, Methanol | >90 |
| Oxidative Coupling | HMF or alkyl ethers | Vanadium/Cobalt catalysts | 50–80°C, Oxygen | ~85 |
| Direct Formylation | Dimethyl isophthalate + Formylfuran | AlCl₃ | Ambient temperature | ~80 |
| FDCA Derivative Esterification | FDCA derivatives + Methanol | Titanium-based catalysts | Elevated temperature | ~88 |
Notes on Optimization
-
- Transition metal catalysts improve selectivity and yield.
- Acidic catalysts ensure complete esterification without side reactions.
-
- Polar solvents like methanol enhance solubility and reaction rates.
- Non-polar solvents may be used for specific coupling reactions.
-
- Elevated temperatures increase reaction rates but may reduce selectivity.
- Moderate temperatures balance yield and purity.
-
- Recrystallization in ethanol/methanol mixtures removes impurities.
- Chromatographic methods provide high-purity products for analytical applications.
Chemical Reactions Analysis
Types of Reactions: Dimethyl 5-(5-formyl-2-furyl)isophthalate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: 5-(5-carboxy-2-furyl)isophthalic acid.
Reduction: Dimethyl 5-(5-hydroxymethyl-2-furyl)isophthalate.
Substitution: Corresponding amides or esters depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Dimethyl 5-(5-formyl-2-furyl)isophthalate serves as a valuable building block in organic synthesis. It can participate in various reactions such as:
- Suzuki Coupling Reactions : The compound can be utilized to synthesize complex organic molecules through palladium-catalyzed cross-coupling reactions. This application is crucial for developing pharmaceuticals and agrochemicals .
- Aldol Condensation : The formyl group allows for aldol reactions, facilitating the formation of larger carbon skeletons which are essential in synthesizing biologically active compounds .
Material Science
In material science, this compound has been investigated for its potential use in:
- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Its furan moiety contributes to the formation of cross-linked networks, which are beneficial for high-performance materials .
- Nanocomposites : Research indicates that incorporating this compound into nanocomposites can improve electrical conductivity and thermal management properties, making it suitable for electronic applications .
Medicinal Chemistry
The medicinal applications of this compound are noteworthy:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent. The mechanism may involve the inhibition of specific enzymes linked to cancer progression .
- Antimicrobial Properties : Some derivatives have shown antimicrobial activity against both gram-positive and gram-negative bacteria, suggesting that they could be developed into new antibiotics or preservatives .
Case Studies
Mechanism of Action
The mechanism of action of Dimethyl 5-(5-formyl-2-furyl)isophthalate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the ester groups can be hydrolyzed by esterases, leading to the formation of the corresponding carboxylic acid and alcohol. The formyl group can undergo further chemical transformations, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Dimethyl 5-(benzylamino)isophthalate (C₁₇H₁₇NO₄)
- Structural Difference: Replaces the formyl furyl group with a benzylamino (-NHCH₂C₆H₅) substituent.
- Key Properties: Crystal structure reveals a 3D hydrogen-bonded network via N–H⋯O interactions, stabilizing the lattice . Lower molecular weight (299.3 g/mol) compared to the target compound. Potential application in coordination polymers due to carboxylate bridging capability .
- Synthesis: Accidentally formed during recrystallization of 5-(benzylamino)isophthalic acid in methanol .
Dimethyl 5-fluoroisophthalate (C₁₀H₇FO₄)
- Structural Difference : Substitutes the formyl furyl group with a fluorine atom at the 5-position.
- Key Properties: CAS: 17449-48-8; classified as harmful via inhalation, skin contact, or ingestion . Fluorine’s electron-withdrawing effect may enhance ester group reactivity.
Dimethyl 5-{[4-(2,4-dichlorophenoxy)butanoyl]amino}isophthalate (C₂₀H₁₉Cl₂NO₆)
- Structural Difference: Features a dichlorophenoxy butanoyl amino substituent.
- Key Properties: Higher molecular weight (440.3 g/mol) and lipophilicity (XLogP3: 4.5) due to Cl atoms . Contains 10 rotatable bonds, indicating conformational flexibility . Potential use in agrochemicals or pharmaceuticals, leveraging chlorinated aromatic motifs .
Dimethyl 5-hydroxyisophthalate (C₁₀H₁₀O₅)
Dimethyl 5-[(2-chloropropanoyl)amino]isophthalate (C₁₃H₁₄ClNO₅)
- Structural Difference: Substituted with a chloropropanoyl amino group.
- Key Properties :
Comparative Data Table
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Dimethyl 5-(5-formyl-2-furyl)isophthalate, and how can purity be ensured?
- Methodological Answer :
- Step 1 : Select starting materials (e.g., furfural derivatives and isophthalic acid esters) and catalysts (e.g., Na₂S₂O₅ or acidic/basic conditions) based on analogous synthesis protocols for furan-carboxylate compounds .
- Step 2 : Optimize reaction conditions (temperature, solvent polarity, reaction time) using Design of Experiments (DoE) frameworks, such as randomized block designs to account for variable interactions .
- Step 3 : Purify via column chromatography or recrystallization, and validate purity using HPLC with UV detection (λ = 254 nm) and NMR spectroscopy (¹H/¹³C) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Core Techniques :
- FT-IR : Identify functional groups (e.g., ester C=O stretch ~1720 cm⁻¹, furan ring vibrations ~1500–1600 cm⁻¹) .
- NMR : Assign protons (e.g., formyl group at δ ~9.8 ppm in ¹H NMR) and carbons (ester carbonyl at δ ~165–170 ppm in ¹³C NMR) .
- MS : Confirm molecular ion ([M+H]⁺) via ESI-MS and fragmentation patterns .
- Validation : Cross-reference spectral data with PubChem entries for structurally related furan derivatives .
Q. How can solubility and stability under varying conditions be systematically evaluated?
- Methodological Answer :
- Solubility : Use shake-flask method in solvents (e.g., DMSO, ethanol, water) at 25°C, quantified via UV-Vis spectroscopy .
- Stability : Conduct accelerated degradation studies (pH 1–13, 40–60°C) with LC-MS monitoring to identify decomposition products .
Advanced Research Questions
Q. What experimental and computational approaches can elucidate the reaction mechanism of its synthesis?
- Methodological Answer :
- Experimental : Isotopic labeling (e.g., ¹³C-formyl groups) to track bond formation pathways .
- Computational : Density Functional Theory (DFT) simulations (B3LYP/6-31G*) to model transition states and activation energies .
- Validation : Compare kinetic data (e.g., Arrhenius plots) with computational predictions .
Q. How can its biological activity be assessed in antimicrobial or anti-inflammatory studies?
- Methodological Answer :
- In vitro Assays :
- Antimicrobial : Broth microdilution (MIC values against E. coli and S. aureus) .
- Anti-inflammatory : ELISA-based TNF-α inhibition in macrophage cell lines .
- Dose-Response Analysis : IC₅₀ calculations using nonlinear regression models .
Q. How should contradictory analytical data (e.g., conflicting NMR/MS results) be resolved?
- Methodological Answer :
- Step 1 : Replicate experiments to exclude instrumental error .
- Step 2 : Employ orthogonal techniques (e.g., 2D NMR for overlapping signals, high-resolution MS for exact mass confirmation) .
- Step 3 : Cross-validate with independent labs or databases (e.g., PubChem, IUPAC guidelines) .
Q. What methodologies evaluate its environmental fate and degradation pathways?
- Methodological Answer :
- Environmental Simulation : Use OECD 308/309 guidelines to study hydrolysis/photolysis in water/sediment systems .
- Metabolite Identification : LC-HRMS to detect transformation products (e.g., hydroxylated or demethylated derivatives) .
Q. Can computational models predict its physicochemical properties or reactivity?
- Methodological Answer :
- QSPR Models : Train algorithms on datasets of furan derivatives to predict logP, pKa, or reaction sites .
- Molecular Dynamics : Simulate solvent interactions to optimize solubility/stability .
Methodological Tables
Table 1: Key Spectroscopic Benchmarks for Characterization
| Technique | Expected Signal(s) | Reference |
|---|---|---|
| ¹H NMR | δ 8.2–8.5 ppm (aromatic protons) | |
| ¹³C NMR | δ 165–170 ppm (ester carbonyl) | |
| FT-IR | ~1720 cm⁻¹ (C=O stretch) | |
| ESI-MS | [M+H]⁺ = calculated molecular mass ± 0.001 |
Table 2: Stability Testing Conditions
| Parameter | Test Range | Analytical Method |
|---|---|---|
| pH | 1–13 (buffer solutions) | LC-MS |
| Temperature | 40–60°C (accelerated aging) | UV-Vis |
| Light Exposure | UV (254 nm, 48 hours) | HPLC |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
